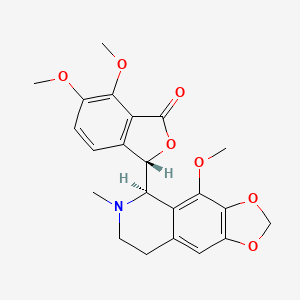

RRX-001

Descripción general

Descripción

RRx-001 es un compuesto novedoso que ha captado una atención significativa en la comunidad científica debido a sus propiedades únicas y aplicaciones potenciales. Es una molécula pequeña con una estructura química distintiva, principalmente conocida por su papel como modulador epigenético y su capacidad para mediar reacciones redox. Inicialmente desarrollado a través de una colaboración entre las industrias de defensa y aeroespacial y las instituciones académicas, this compound ha mostrado promesa en varias áreas terapéuticas, particularmente en oncología .

Aplicaciones Científicas De Investigación

RRx-001 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En oncología, se está investigando su potencial para volver a sensibilizar los tumores a la quimioterapia y la radioterapia. Ha mostrado promesa en el tratamiento de varios cánceres, incluido el cáncer de pulmón de células pequeñas, el cáncer colorrectal y el cáncer cerebral .

Además de sus propiedades anticancerígenas, this compound se está estudiando por sus efectos antiinflamatorios. Actúa como un potente inhibidor del inflamasoma NLRP3, lo que lo convierte en un agente terapéutico potencial para enfermedades inflamatorias como la gota, la enfermedad hepática crónica y los trastornos neurodegenerativos .

Mecanismo De Acción

RRx-001 ejerce sus efectos a través de múltiples mecanismos. Actúa como un modulador epigenético al alterar la expresión de genes involucrados en la progresión del cáncer y la inflamación. También media reacciones redox, lo que lleva a la producción de óxido nítrico y especies reactivas de oxígeno, que juegan un papel crucial en sus efectos anticancerígenos y antiinflamatorios .

El compuesto se dirige a varias vías moleculares, incluido el inflamasoma NLRP3 y las vías Myc y CD47. Al inhibir estas vías, this compound puede modular la respuesta inmune y mejorar la eficacia de las terapias contra el cáncer existentes .

Análisis Bioquímico

Biochemical Properties

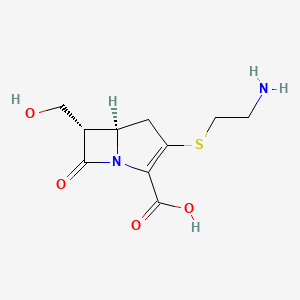

2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a nonpolar electrophile that rapidly traverses cell membranes and reacts selectively with nucleophilic sulfhydryl groups, such as reduced glutathione and the β-globin chain cysteine 93 residue in red blood cells . These reactions result in stable thioether bonds, which are essential for its biochemical activity. Additionally, 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone inhibits the NLRP3 inflammasome by covalently binding to cysteine 409, blocking the NLRP3-NEK7 interaction .

Cellular Effects

2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of the canonical, noncanonical, and alternative NLRP3 inflammasomes, leading to reduced inflammation . Furthermore, it induces cell cycle arrest, apoptosis, and inhibition of cell division in tumor cells . The compound also enhances nitric oxide generation, which increases tumor perfusion and augments the delivery of oxygen and other anticancer drugs .

Molecular Mechanism

The molecular mechanism of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone involves multiple redox-based pathways. It acts as a chimeric single molecular entity that targets the NLRP3 inflammasome and inhibits it, as well as Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of Nrf2 . Under hypoxic and reductive conditions, the dinitroazetidine ring fragments to release therapeutically active metabolites, including nitric oxide and carbon-centered radicals . These metabolites contribute to its antitumor and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone change over time. The compound is stable under normoxic conditions but becomes more reactive under hypoxic conditions, leading to the release of active metabolites . Long-term studies have shown that it can protect normal tissues from the cytotoxic effects of chemotherapy and radiation therapy while maintaining its antitumor activity . Additionally, it has demonstrated sustained inhibition of the NLRP3 inflammasome and reduced inflammation in various in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, it may induce adverse effects such as local inflammation at the site of administration . Studies have shown that the compound has a wide therapeutic window, and no dose-limiting toxicities have been observed in clinical trials .

Metabolic Pathways

2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is involved in several metabolic pathways. It inhibits glucose 6-phosphate dehydrogenase (G6PD) in tumor cells, leading to altered redox balance and increased oxidative stress . The compound also interacts with hemoglobin, driving redox reactions under hypoxic conditions . These interactions contribute to its antitumor and anti-inflammatory effects by modulating metabolic flux and metabolite levels.

Transport and Distribution

2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is a nonpolar small molecule that easily crosses cell membranes and the blood-brain barrier . It is distributed systemically and accumulates in hypoperfused and inflamed areas, where it releases its active metabolites . The compound’s transport and distribution are facilitated by its ability to bind to nucleophilic sulfhydryl groups and form stable thioether bonds .

Subcellular Localization

The subcellular localization of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is influenced by its interactions with various biomolecules. It targets the NLRP3 inflammasome and KEAP1, leading to its accumulation in the cytoplasm . The compound’s activity is modulated by the reduced to oxidized glutathione ratio and the oxygenation status of tissues . These factors determine its localization and function within specific cellular compartments.

Métodos De Preparación

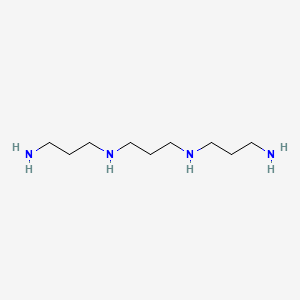

Rutas sintéticas y condiciones de reacción: La síntesis de RRx-001 implica una serie de reacciones químicas que comienzan con la trinitroazetidina (TNAZ). El paso clave en la síntesis es la sustitución de un grupo nitro por un bromuro de acilo para formar el compuesto final. Esta reacción procede a través de una sustitución nucleofílica, donde el átomo de bromo es reemplazado por un átomo de azufre de un grupo tiol, lo que resulta en enlaces de tioéter estables .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se escala para satisfacer las demandas de las aplicaciones clínicas y de investigación. El proceso involucra condiciones de reacción estrictas para garantizar la alta pureza y el rendimiento del producto final. Los métodos de producción están diseñados para ser rentables y ecológicos, aprovechando los avances en química verde .

Análisis De Reacciones Químicas

Tipos de reacciones: RRx-001 experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Su reactividad se debe principalmente a la presencia de sitios electrófilos y nucleófilos dentro de su estructura .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran a this compound incluyen agentes oxidantes como el óxido nítrico y las especies reactivas de oxígeno, así como agentes reductores y nucleófilos como los tioles. Las reacciones generalmente ocurren en condiciones controladas, incluidos niveles específicos de pH y temperaturas, para garantizar los resultados deseados .

Productos principales formados: Los productos principales formados a partir de las reacciones de this compound incluyen varias especies redox-activas y moduladores epigenéticos. Estos productos juegan un papel crucial en su mecanismo de acción, particularmente en sus efectos anticancerígenos y antiinflamatorios .

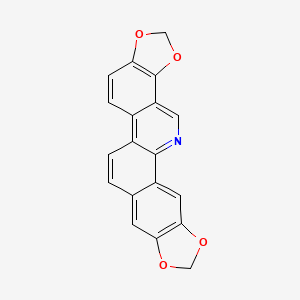

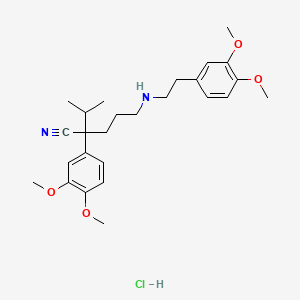

Comparación Con Compuestos Similares

RRx-001 es único en comparación con otros compuestos similares debido a su doble función como agente anticancerígeno y antiinflamatorio. Mientras que otros compuestos pueden dirigirse a vías específicas, la capacidad de this compound para modular múltiples vías simultáneamente lo diferencia. Compuestos similares incluyen otros moduladores epigenéticos y agentes redox-activos, pero la estructura química y el mecanismo de acción distintos de this compound lo convierten en un candidato prometedor para futuras investigaciones y desarrollo .

Lista de compuestos similares:- Trinitroazetidina (TNAZ)

- 1-terc-butil-3,3-dinitroazetidina (TBDNAZ)

- Otros moduladores epigenéticos mediados por óxido nítrico

Las propiedades únicas y las aplicaciones potenciales de this compound lo convierten en un compuesto de gran interés en la comunidad científica. Su investigación y desarrollo en curso prometen nuevas estrategias terapéuticas en oncología y enfermedades inflamatorias.

Propiedades

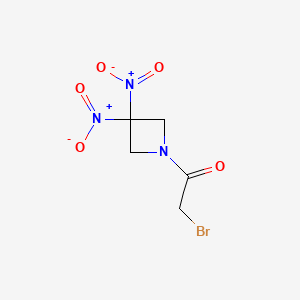

IUPAC Name |

2-bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODKFOVZURLVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CBr)([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925206-65-1 | |

| Record name | RRX-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925206651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RRx-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RRX-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RPW6SU9SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of RRx-001?

A1: this compound exerts its effects through multiple mechanisms, making it a pleiotropic agent. Key targets include:

- Hemoglobin: this compound binds to the beta cysteine 93 residue of hemoglobin [], influencing its oxygen-carrying capacity and promoting nitric oxide release under hypoxic conditions [, ].

- NLRP3 Inflammasome: this compound acts as an NLRP3 inflammasome inhibitor, reducing inflammatory responses [, , , ].

- CD47/SIRPα Axis: this compound downregulates CD47 on tumor cells and SIRPα on macrophages, interfering with the “don’t eat me” signal and enhancing macrophage-mediated phagocytosis of tumor cells [, , , ].

- Epigenetic Modulation: this compound inhibits DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and lysine demethylases, leading to epigenetic modifications that influence gene expression [, , , , ].

- Glucose-6-Phosphate Dehydrogenase (G6PD): this compound inhibits G6PD, a key enzyme in the pentose phosphate pathway, leading to reduced NADPH levels and increased oxidative stress in tumor cells [, ].

Q2: How does this compound affect the tumor microenvironment?

A2: this compound demonstrates immunomodulatory effects by:

- Macrophage Repolarization: It shifts tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype [, ], promoting anti-tumor immunity [, ].

- Vascular Normalization: this compound promotes normalization of the aberrant tumor vasculature, enhancing blood flow, oxygenation, and drug delivery [, , , , , , ].

Q3: How does this compound's interaction with hemoglobin impact its anticancer activity?

A3: this compound's binding to hemoglobin triggers several downstream effects:

- Enhanced Nitric Oxide (NO) Release: This occurs specifically under hypoxic conditions, characteristic of the tumor microenvironment [, ]. NO acts as a vasodilator and cytotoxic agent [, , ].

- Increased Oxidative Stress: this compound binding disrupts the redox balance in cancer cells, further promoting cell death [].

Q4: How does this compound induce a “vaccine-like” response in cancer cells?

A: this compound treatment can activate endogenous retroviruses in cancer cells through DNA demethylation []. This process triggers an interferon response, mimicking an antiviral defense mechanism and potentially boosting anti-tumor immunity [].

Q5: What are the key preclinical findings regarding this compound's anticancer activity?

A5: Preclinical studies have demonstrated that this compound:

- Inhibits tumor growth in various xenograft and syngeneic mouse models [, , , , , , , , ].

- Demonstrates synergy with standard therapies such as chemotherapy and radiation, enhancing their efficacy [, , , , , , ].

- Reduces drug resistance in multiple myeloma models [].

Q6: What is the safety and tolerability profile of this compound in clinical trials?

A: this compound has been generally well-tolerated in Phase I and II clinical trials [, , , , , , , ]. The main adverse event observed is infusion-related reactions, primarily localized pain and inflammation at the injection site [, ]. This has been mitigated by co-administration with a small volume of autologous blood [, ].

Q7: What evidence suggests a potential cardioprotective effect of this compound?

A: Preclinical studies have shown that this compound pretreatment can attenuate doxorubicin-induced cardiotoxicity in mice [, ], suggesting a potential cardioprotective role.

Q8: Are there any potential biomarkers for predicting this compound response?

A8:

- TGF-β Pathway Activation: Positive staining for TGF-β1 and TGF-βR1 in tumor biopsies correlated with response to this compound in a Phase II trial [].

- Nrf2 Activity: Preclinical studies suggest that baseline Nrf2 activity, assessed by ARE-driven luciferase expression, may negatively correlate with tumor response to this compound [].

- PD-L1 Expression on CTCs: In small cell lung cancer patients, decreased PD-L1 expression on circulating tumor cells after this compound treatment significantly correlated with clinical benefit [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C5H5BrN4O5 and its molecular weight is 297.04 g/mol.

Q10: What is known about the stability and formulation of this compound?

A: this compound rapidly forms a glutathione adduct in blood, making direct measurement challenging []. Stabilization strategies using enzyme inhibitors like acivicin have been developed for bioanalytical purposes []. Co-administration with autologous blood has been employed clinically to mitigate infusion-related reactions and potentially improve bioavailability [, ].

Q11: What are the future research directions for this compound?

A11: Ongoing research is exploring:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.